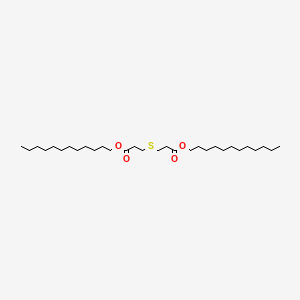

![molecular formula C22H22O4 B7771199 [4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate](/img/structure/B7771199.png)

[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate

Übersicht

Beschreibung

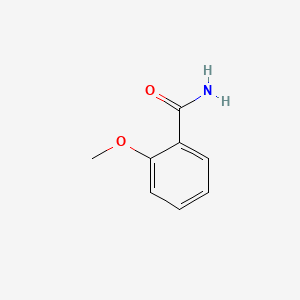

Dienestroldiacetat ist ein synthetisches nicht-steroidales Östrogen, das zur Stilbestrolgruppe gehört und mit Diethylstilbestrol verwandt ist. Es ist ein Ester von Dienestrol und wird unter verschiedenen Markennamen wie Faragynol und Gynocyrol verkauft . Diese Verbindung wird hauptsächlich in medizinischen Anwendungen zur Behandlung von Erkrankungen wie atrophischer Vaginitis und Kraurosis vulvae eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

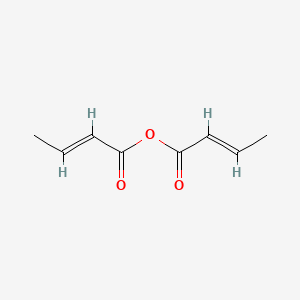

Dienestroldiacetat wird durch Veresterung von Dienestrol synthetisiert. Der Prozess beinhaltet die Reaktion von Dienestrol mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei die Temperatur auf Raumtemperatur bis leicht erhöhte Temperaturen gehalten wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von Dienestroldiacetat ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die endgültige pharmazeutische Verbindung zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Dienestroldiacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Esterbindungen in Dienestroldiacetat können hydrolysiert werden, um Dienestrol und Essigsäure zu ergeben.

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den phenolischen Hydroxylgruppen, was zur Bildung von Chinonen führt.

Substitution: Dienestroldiacetat kann aufgrund des Vorhandenseins aromatischer Ringe an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise in Gegenwart wässriger Säuren oder Basen bei erhöhten Temperaturen durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Hauptprodukte gebildet

Hydrolyse: Dienestrol und Essigsäure.

Oxidation: Chinone und andere oxidierte Derivate.

Substitution: Halogenierte oder nitrierte Dienestrol-Derivate.

Wissenschaftliche Forschungsanwendungen

Dienestroldiacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um das Verhalten von Östrogenen und ihren Derivaten in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: In Studien eingesetzt, die die Auswirkungen von Östrogenen auf zelluläre Prozesse und die Genexpression untersuchen.

Wirkmechanismus

Dienestroldiacetat wirkt als Östrogenrezeptoragonist. Es diffundiert passiv in Zielzellen von reagierenden Geweben, wo es mit Östrogenrezeptoren Komplexe bildet. Dieser Komplex gelangt dann in den Zellkern und bindet an die DNA, wodurch die Genexpression der Proteinsynthese initiiert oder verstärkt wird. Die wichtigsten molekularen Ziele sind der weibliche Genitaltrakt, die Brustdrüse, der Hypothalamus und die Hypophyse .

Analyse Chemischer Reaktionen

Types of Reactions

Dienestrol diacetate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in dienestrol diacetate can be hydrolyzed to yield dienestrol and acetic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

Substitution: Dienestrol diacetate can participate in electrophilic aromatic substitution reactions due to the presence of aromatic rings.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of aqueous acids or bases at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed

Hydrolysis: Dienestrol and acetic acid.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Halogenated or nitrated dienestrol derivatives.

Wissenschaftliche Forschungsanwendungen

Dienestrol diacetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of estrogens and their derivatives in various chemical reactions.

Biology: Employed in studies investigating the effects of estrogens on cellular processes and gene expression.

Wirkmechanismus

Dienestrol diacetate acts as an estrogen receptor agonist. It passively diffuses into target cells of responsive tissues, where it complexes with estrogen receptors. This complex then enters the cell’s nucleus and binds to DNA, initiating or enhancing gene transcription of protein synthesis. The primary molecular targets include the female reproductive tract, mammary gland, hypothalamus, and pituitary .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

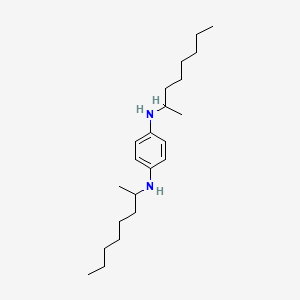

Diethylstilbestrol: Ein weiteres synthetisches nicht-steroidales Östrogen mit ähnlichen Anwendungen, aber unterschiedlichem Potenz- und Nebenwirkungsprofil.

Hexestrol: Eine verwandte Verbindung mit ähnlicher östrogener Aktivität, die sich jedoch in ihrer chemischen Struktur und Pharmakokinetik unterscheidet.

Chlorotrianisene: Ein nicht-steroidales Östrogen mit einem anderen Wirkmechanismus und klinischen Anwendungen.

Einzigartigkeit

Dienestroldiacetat ist durch seine spezifische Esterstruktur einzigartig, die seine Pharmakokinetik und Pharmakodynamik beeinflusst. Es bietet ein Gleichgewicht zwischen Potenz und Sicherheit, was es für bestimmte medizinische Anwendungen geeignet macht, bei denen andere Östrogene möglicherweise nicht so effektiv sind .

Eigenschaften

IUPAC Name |

[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5-,22-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLLGDVBTLPARJ-LWKKFVLGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C1=CC=C(C=C1)OC(=O)C)/C(=C\C)/C2=CC=C(C=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-19-5 | |

| Record name | Farmacyrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dienestrol di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.